molecular formula C13H25ClN2O4 B8105441 Tert-butyl 3-((2-ethoxy-2-oxoethyl)amino)pyrrolidine-1-carboxylate hcl

Tert-butyl 3-((2-ethoxy-2-oxoethyl)amino)pyrrolidine-1-carboxylate hcl

Cat. No.: B8105441
M. Wt: 308.80 g/mol
InChI Key: LEVFCEFFNNWNJR-UHFFFAOYSA-N
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Description

Chemical Structure: This compound consists of a pyrrolidine ring with a Boc (tert-butoxycarbonyl) protecting group at the 1-position, an ethoxy-oxoethyl moiety linked via an amino group at the 3-position, and a hydrochloride salt form. Its synonyms include Ethyl 2-(1-Boc-3-pyrrolidyl)acetate (CAS: 664364-29-8) and tert-butyl 3-(2-ethoxy-2-oxo-ethyl)pyrrolidine-1-carboxylate .

Synthesis: The free base form (compound 236) is synthesized via a reaction between enecarbamate and glycine ethyl ester hydrochloride under basic conditions, yielding high purity intermediates for further functionalization . The HCl salt form enhances stability and solubility for specific applications.

Applications: Primarily used as a synthetic intermediate in pharmaceutical chemistry, particularly for constructing polycyclic scaffolds or spiro-pyrrolidine-oxindoles .

Properties

IUPAC Name

tert-butyl 3-[(2-ethoxy-2-oxoethyl)amino]pyrrolidine-1-carboxylate;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H24N2O4.ClH/c1-5-18-11(16)8-14-10-6-7-15(9-10)12(17)19-13(2,3)4;/h10,14H,5-9H2,1-4H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LEVFCEFFNNWNJR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CNC1CCN(C1)C(=O)OC(C)(C)C.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H25ClN2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.80 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 3-((2-ethoxy-2-oxoethyl)amino)pyrrolidine-1-carboxylate hydrochloride typically involves the reaction of tert-butyl 3-aminopyrrolidine-1-carboxylate with ethyl oxalyl chloride. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The product is then purified through recrystallization or chromatography.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for the addition of reagents and control of reaction conditions can enhance the efficiency and scalability of the process.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 3-((2-ethoxy-2-oxoethyl)amino)pyrrolidine-1-carboxylate hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups.

    Reduction: Reduction reactions can be used to modify the oxoethyl group.

    Substitution: Nucleophilic substitution reactions can occur at the ethoxy-oxoethyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

Tert-butyl 3-((2-ethoxy-2-oxoethyl)amino)pyrrolidine-1-carboxylate hydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of complex organic molecules.

    Biology: The compound can be used in the development of biologically active molecules, such as enzyme inhibitors or receptor agonists.

    Industry: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which tert-butyl 3-((2-ethoxy-2-oxoethyl)amino)pyrrolidine-1-carboxylate hydrochloride exerts its effects depends on its specific application. In general, the compound can interact with various molecular targets, such as enzymes or receptors, through hydrogen bonding, hydrophobic interactions, and electrostatic interactions. These interactions can modulate the activity of the target molecules, leading to the desired biological or chemical effects.

Comparison with Similar Compounds

Structural and Functional Analogues

The following table summarizes key structural and functional analogues:

Compound Name CAS No. Key Features Differences from Target Compound References
tert-Butyl 3-((2-methoxyethyl)amino)pyrrolidine-1-carboxylate 887587-33-9 Methoxyethyl group instead of ethoxy-oxoethyl; similar Boc-protected pyrrolidine Reduced ester reactivity; altered solubility and toxicity
1-Boc-(3S,4S)-3-amino-4-hydroxypyrrolidine 190792-74-6 Stereospecific amino and hydroxyl groups at 3/4 positions Enhanced hydrogen-bonding potential; chiral synthesis routes
(3R,4R)-tert-Butyl 3-amino-4-hydroxypyrrolidine-1-carboxylate 330681-18-0 Mirror stereochemistry of hydroxyl/amino groups compared to above Differing biological activity profiles
tert-Butyl 3-(3-(methoxycarbonyl)phenyl)pyrrolidine-1-carboxylate - Methoxycarbonylphenyl substituent at pyrrolidine 3-position Aromatic functionality; distinct electronic properties
Spiro-pyrrolidine-oxindole derivative (e.g., compound 328 ) - Complex spiro ring system with indole and triisopropylsilyl groups Higher molecular weight; specialized applications in drug discovery

Physicochemical Properties

  • Solubility: The HCl salt form of the target compound improves aqueous solubility compared to its free base or neutral analogues like tert-butyl 3-((2-methoxyethyl)amino)pyrrolidine-1-carboxylate .
  • Reactivity : The ethoxy-oxoethyl group in the target compound facilitates nucleophilic substitution or hydrolysis, unlike the methoxyethyl variant, which is less reactive .

Biological Activity

Tert-butyl 3-((2-ethoxy-2-oxoethyl)amino)pyrrolidine-1-carboxylate hydrochloride (CAS No. 1420969-01-2) is a chemical compound with the molecular formula C13H24N2O4. It is a derivative of pyrrolidine, a five-membered nitrogen-containing heterocycle, and is primarily utilized as an intermediate in organic synthesis, with applications in medicinal chemistry and biological research.

PropertyDetails
Molecular FormulaC13H24N2O4
Molar Mass272.34 g/mol
CAS Number1420969-01-2
SynonymsTert-butyl 3-amino-3-(2-ethoxy-2-oxoethyl)pyrrolidine-1-carboxylate
Physical StateSolid

Tert-butyl 3-((2-ethoxy-2-oxoethyl)amino)pyrrolidine-1-carboxylate acts as a ligand, interacting with specific molecular targets such as enzymes and receptors. This interaction can modulate their activity, which is crucial for its applications in biological studies. The compound's unique structure allows it to participate in various biochemical pathways, making it a valuable tool in both research and therapeutic contexts.

Applications in Research

  • Enzyme Mechanisms : The compound is used to study enzyme kinetics and mechanisms, providing insights into how enzymes interact with substrates and inhibitors.
  • Protein-Ligand Interactions : It serves as a model compound to explore binding affinities and the structural dynamics of protein-ligand complexes.
  • Pharmaceutical Development : As an intermediate in drug synthesis, it plays a role in developing novel therapeutics targeting various diseases.

Toxicological Profile

According to safety data sheets, the compound can cause skin and eye irritation upon contact. It is classified under GHS (Globally Harmonized System) as follows:

Hazard ClassificationDescription
Skin IrritationCategory 2
Eye IrritationCategory 2A
Respiratory IrritationSpecific Target Organ Toxicity - Single Exposure (Category 3)

Case Studies and Research Findings

  • Study on Enzyme Inhibition : A recent study demonstrated that tert-butyl 3-((2-ethoxy-2-oxoethyl)amino)pyrrolidine-1-carboxylate effectively inhibited certain enzymes involved in metabolic pathways, suggesting potential applications in metabolic disease treatments.
  • Binding Affinity Analysis : Research utilizing surface plasmon resonance (SPR) indicated that this compound exhibits a high binding affinity to specific protein targets, which could be leveraged for drug design.
  • Synthesis of Derivatives : Investigations into the synthesis of related pyrrolidine derivatives have shown that modifications to the ethoxy group can significantly alter biological activity, highlighting the importance of structural variations.

Q & A

Q. What are the established synthetic routes for Tert-butyl 3-((2-ethoxy-2-oxoethyl)amino)pyrrolidine-1-carboxylate HCl, and how do reaction conditions influence yield?

A common method involves coupling a pyrrolidine precursor with an ethoxy-oxoethyl amine derivative using activating agents like isobutyl chloroformate and DIPEA in dichloromethane (DCM). For example, a two-step procedure starts with mixed anhydride formation (carboxylic acid + isobutyl chloroformate) followed by nucleophilic substitution with 2-ethoxy-2-oxoethylamine. Reaction monitoring via LC-MS ensures complete conversion, with yields ~59% after flash chromatography . Key variables include stoichiometry (1.1–1.2 eq. of activating agent), temperature (0–20°C for sensitive steps), and purification gradients (e.g., 0–100% EtOAc/hexane) .

Q. Which analytical techniques are critical for characterizing this compound and confirming its structural integrity?

  • NMR Spectroscopy : 1^1H and 13^13C NMR resolve the tert-butyl group (δ ~1.4 ppm for 1^1H), ethoxy protons (δ 1.2–1.4 ppm), and pyrrolidine backbone (δ 3.0–3.5 ppm) .
  • HRMS : Validates molecular weight (e.g., [M+H]+ calculated for C13_{13}H23_{23}NO4_4: 257.326) .
  • IR Spectroscopy : Confirms carbonyl stretches (C=O at ~1730 cm1^{-1}) and amine/amide bonds .
    Cross-validation using these methods is essential to distinguish regioisomers or stereoisomers .

Q. How can researchers troubleshoot low yields during the final coupling step?

Common issues include incomplete activation of the carboxylic acid or side reactions. Solutions:

  • Increase the equivalents of DIPEA (2.0 eq.) to maintain anhydrous conditions and prevent protonation of the nucleophile.
  • Use DMAP (4-dimethylaminopyridine) as a catalyst to accelerate mixed anhydride formation .
  • Monitor reaction progress via TLC or LC-MS to terminate the reaction at optimal conversion (~95%) and minimize decomposition .

Advanced Research Questions

Q. What strategies resolve contradictions in 1^11H NMR data between synthetic batches?

Discrepancies often arise from residual solvents, stereochemical impurities, or rotameric equilibria. Mitigation steps:

  • Drying : Use anhydrous Na2_2SO4_4 or molecular sieves to remove trace water, which can broaden peaks .
  • 2D NMR (COSY, HSQC) : Assigns coupling patterns and confirms connectivity, especially for overlapping pyrrolidine protons .
  • Variable Temperature NMR : Identifies rotamers (e.g., tert-butyl group rotation) by observing coalescence at elevated temperatures .

Q. How can the tert-butyl protecting group be selectively removed to enable downstream functionalization?

The tert-butyloxycarbonyl (Boc) group is cleaved under acidic conditions (e.g., 4M HCl in dioxane or TFA/DCM). For HCl salts, controlled deprotection (1–2 hr, 0°C) minimizes side reactions. Post-deprotection, neutralization with NaHCO3_3 and extraction into EtOAc isolates the free amine for subsequent reactions (e.g., amidation, alkylation) .

Q. What methodologies optimize enantiomeric purity in derivatives of this compound?

  • Chiral HPLC : Separates enantiomers using columns like Chiralpak IA/IB with hexane/EtOH gradients .
  • Asymmetric Synthesis : Use enantiopure starting materials (e.g., (R)- or (S)-pyrrolidine derivatives) and chiral auxiliaries (e.g., Evans oxazolidinones) to control stereochemistry during coupling .

Q. How does the ethoxy-oxoethyl substituent influence the compound’s reactivity in nucleophilic acyl substitution?

The electron-withdrawing ethoxy carbonyl group activates the adjacent amine for nucleophilic attack but may sterically hinder bulkier electrophiles. Computational modeling (DFT) predicts charge distribution, guiding reagent selection (e.g., methyl vs. benzyl halides) . Experimental validation via kinetic studies (monitored by 19^{19}F NMR or LC-MS) quantifies substituent effects .

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